

E-7386 and Lenvatinib Combination Therapy: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: E-7386

Cat. No.: B1491352

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For researchers and drug development professionals, this guide provides a comprehensive analysis of the efficacy of **E-7386** in combination with lenvatinib, supported by preclinical and clinical data. The combination shows promise in overcoming treatment resistance and improving outcomes in solid tumors, particularly hepatocellular carcinoma (HCC) and endometrial cancer.

Executive Summary

The combination of **E-7386**, a first-in-class inhibitor of the CREB-binding protein (CBP)/ β -catenin interaction, and lenvatinib, a multi-kinase inhibitor, demonstrates synergistic antitumor activity. Preclinical studies in hepatocellular carcinoma models reveal that the combination significantly prolongs survival compared to either monotherapy. Clinical data from the Phase Ib/II NCT04008797 trial further support the combination's efficacy, with notable response rates in both hepatocellular and endometrial cancers. Mechanistically, **E-7386** not only modulates the Wnt/ β -catenin signaling pathway but also induces the activating transcription factor 4 (ATF4), while lenvatinib targets key angiogenesis pathways such as VEGFR and FGFR. This dual approach addresses multiple oncogenic drivers, offering a promising therapeutic strategy.

Preclinical Efficacy

In Vivo Murine Hepatocellular Carcinoma Model

A genetically engineered mouse model of HCC with a CTNNB1 mutation was utilized to assess the in vivo efficacy of the **E-7386** and lenvatinib combination.^{[1][2][3][4]} Animals were

randomized into four treatment arms: vehicle, **E-7386** monotherapy, lenvatinib monotherapy, and the **E-7386** and lenvatinib combination.[1][2][3][4]

Treatment Group	Median Survival	Statistical Significance (vs. Vehicle)	Statistical Significance (vs. Monotherapy)
Vehicle	Not Reported	-	-
E-7386	Not Significantly Extended	Not Significant	-
Lenvatinib	Significantly Extended	Significant	-
E-7386 + Lenvatinib	Significantly Prolonged	Significant	Significantly longer than monotherapy

Table 1: Survival Outcomes in a Preclinical Murine HCC Model. The combination of **E-7386** and lenvatinib resulted in a significant survival advantage compared to both vehicle and single-agent treatments.[1][2][3][4]

Clinical Efficacy: Phase Ib/II Study (NCT04008797)

The ongoing NCT04008797 trial is a multicenter, open-label study evaluating the safety and efficacy of **E-7386** in combination with lenvatinib in patients with advanced solid tumors.[5]

Hepatocellular Carcinoma (HCC) Cohort

Patients with advanced HCC were treated with **E-7386** in combination with lenvatinib.[6]

Efficacy Endpoint	Result	Patient Population
Partial Response (PR)	36.0% (9 of 25 patients)	Advanced HCC
Tumor Shrinkage (>30%)	Observed in 3 of 7 patients with ATF4 upregulation	Patients with confirmed ATF4 gene signature upregulation

Table 2: Efficacy of **E-7386** and Lenvatinib in Advanced Hepatocellular Carcinoma. The combination demonstrated promising antitumor activity in a cohort of 25 patients.[6]

Endometrial Cancer Cohort

Patients with advanced or recurrent endometrial cancer who had progressed on platinum-based chemotherapy and anti-PD-(L)1 immunotherapy were enrolled.[\[7\]](#)[\[8\]](#)

Efficacy Endpoint	Overall Population	Lenvatinib-Naïve Population
Overall Response Rate (ORR)	30.0% (9 of 30 patients)	42.9%
Complete Response (CR)	1 patient	Not specified
Partial Response (PR)	8 patients	Not specified
Median Duration of Response (DoR)	5.5 months	Not specified
Progression-Free Survival (PFS)	5.5 months	Not specified
Clinical Benefit Rate (CBR)	Not specified	Not specified

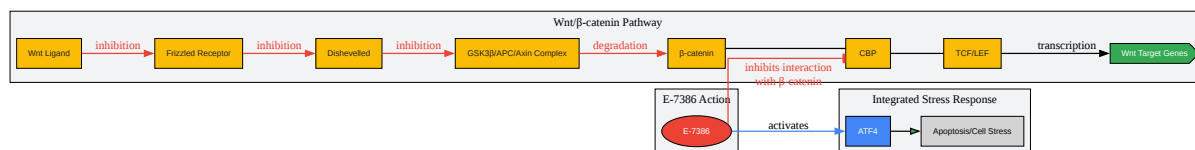
Table 3: Efficacy of **E-7386** and Lenvatinib in Advanced Endometrial Cancer. The combination showed significant efficacy, particularly in patients who had not previously received lenvatinib.
[\[7\]](#)[\[8\]](#)[\[9\]](#)

Mechanism of Action

The synergistic effect of **E-7386** and lenvatinib stems from their complementary mechanisms of action targeting distinct but interconnected oncogenic pathways.

E-7386: Dual Inhibition of Wnt/ β -catenin Signaling and ATF4 Activation

E-7386 is an orally bioavailable small molecule that inhibits the protein-protein interaction between CREB-binding protein (CBP) and β -catenin.[\[1\]](#) This disruption prevents the transcription of Wnt target genes involved in cell proliferation and survival. Additionally, **E-7386** has been shown to promote the activation of Activating Transcription Factor 4 (ATF4), which triggers an integrated stress response in cancer cells.[\[1\]](#)[\[2\]](#)[\[4\]](#)

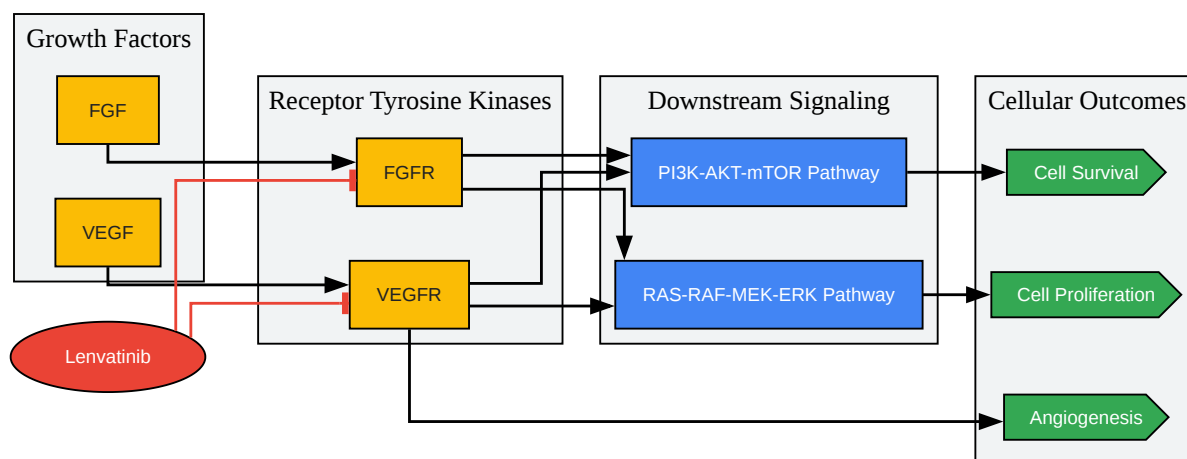


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E-7386 Mechanism of Action.

Lenvatinib: Multi-Kinase Inhibition of Angiogenesis Pathways

Lenvatinib is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4). By blocking these key signaling pathways, lenvatinib effectively inhibits tumor angiogenesis and cell proliferation.



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Lenvatinib Mechanism of Action.

Experimental Protocols

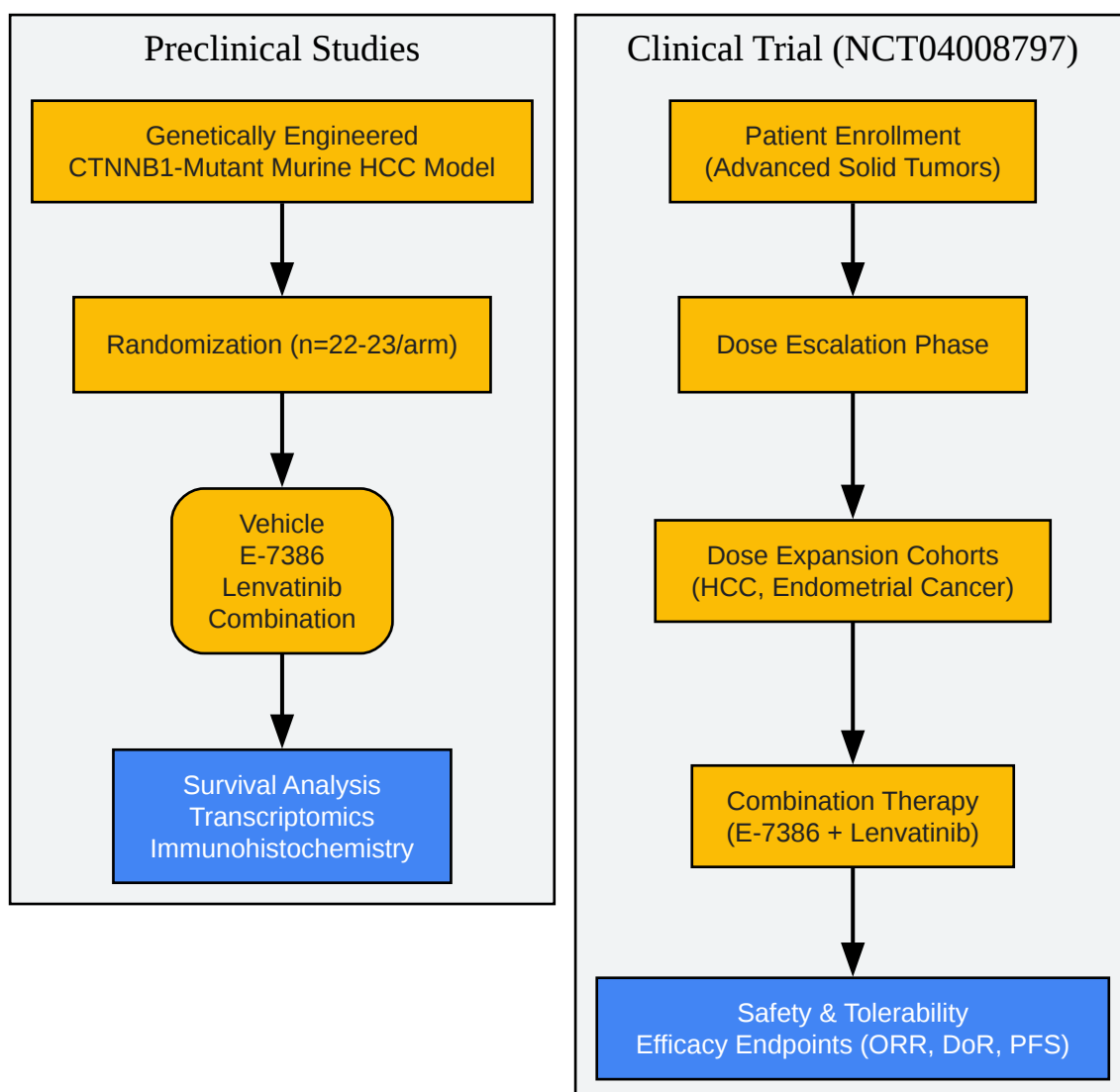
Preclinical Murine HCC Model

- Model: Genetically engineered CTNNB1-mutant murine model of hepatocellular carcinoma. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Animals: Not specified.
- Treatment Arms:
 - Vehicle control
 - **E-7386** monotherapy
 - Lenvatinib monotherapy
 - **E-7386** and lenvatinib combination
- Primary Endpoint: Overall survival. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Analyses: Tumor transcriptomics and immunohistochemistry.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Phase Ib/II Clinical Trial (NCT04008797)

- Trial Design: Open-label, multicenter, dose-escalation and dose-expansion study.[\[5\]](#)
- Patient Population: Patients with advanced solid tumors, including specific cohorts for hepatocellular carcinoma and endometrial cancer.[\[5\]](#)
- Treatment Regimen (HCC Cohort):
 - E-7386**: Dose escalation from 10 to 80 mg once daily and 60 to 120 mg twice daily.[\[6\]](#)
 - Lenvatinib: 8 mg (body weight <60 kg) or 12 mg (body weight ≥60 kg) once daily.[\[6\]](#)
- Treatment Regimen (Endometrial Cancer Cohort):
 - E-7386**: 120 mg twice daily.[\[7\]](#)
 - Lenvatinib: 14 mg once daily.[\[7\]](#)
- Primary Endpoints: Safety and tolerability, recommended Phase 2 dose.[\[10\]](#)
- Secondary Endpoints: Objective response rate, duration of response, clinical benefit rate, progression-free survival.[\[7\]](#)



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Overall Experimental Workflow.

Conclusion

The combination of **E-7386** and lenvatinib represents a promising therapeutic strategy for advanced solid tumors. The robust preclinical data demonstrating a significant survival benefit, coupled with encouraging clinical activity in heavily pretreated patient populations, underscores the potential of this combination. The distinct yet complementary mechanisms of action, targeting both the Wnt/ β -catenin pathway and critical angiogenic signaling, provide a strong rationale for its continued development. Further investigation is warranted to fully elucidate the

predictive biomarkers for response and to establish the long-term efficacy and safety of this combination in larger patient cohorts.

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